molecular formula C8H6ClN3O2 B15295879 Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No.: B15295879
M. Wt: 211.60 g/mol
InChI Key: PIFKZLFRHPKZEX-UHFFFAOYSA-N
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Description

Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound featuring a fused triazole and pyridine ring system. Key structural attributes include:

  • Molecular Formula: C₈H₆ClN₃O₂ (derived from related compounds in and ).
  • Functional Groups: A chlorine substituent at position 5 and a methyl ester at position 6.
  • Synthesis: Chlorination of precursor quinazolinones using reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride (C₂O₂Cl₂) in solvents such as benzene or trichloroethane ().

This compound serves as a versatile intermediate in medicinal and agrochemical research due to its reactive sites, enabling further functionalization. Safety data () indicate hazards (H302, H315, H319) related to toxicity, skin irritation, and eye damage.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-3-6(9)12-7(5)10-4-11-12/h2-4H,1H3

InChI Key

PIFKZLFRHPKZEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(N2C1=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-aminopyridine with ethyl chloroformate, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazolopyridine derivative, while oxidation can produce an N-oxide derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological receptors, leading to inhibition or activation of specific pathways. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease progression .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

a) Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
  • Molecular Formula : C₁₄H₁₁N₃O₂ ().
  • Key Difference : A phenyl group at position 2 instead of hydrogen.
b) Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
  • Molecular Formula : C₁₀H₈F₃N₃O₂ ().
  • Key Difference : A trifluoromethyl (-CF₃) group at position 2.
  • Impact : The electron-withdrawing -CF₃ group increases metabolic stability and lipophilicity, making it advantageous in drug design for enhanced bioavailability.
c) Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
  • Molecular Formula : C₉H₈BrN₃O₂ ().
  • Key Difference : Bromine at position 6 instead of chlorine.
  • Impact : Bromine’s higher leaving-group propensity facilitates nucleophilic substitution reactions, enabling diverse derivatization ().

Core Heterocyclic Variations

a) [1,2,4]Triazolo[1,5-a]quinazolines
  • Example : 5-Chloro-[1,2,4]triazolo[1,5-a]quinazoline ().
  • Key Difference : A quinazoline (benzene-fused pyrimidine) core instead of pyridine.
  • IR spectra show distinct C=O absorption at ~1,670–1,682 cm⁻¹ ().
b) [1,2,4]Triazolo[1,5-a]pyrazines
  • Example : Piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines ().
  • Key Difference : Pyrazine ring (two adjacent nitrogen atoms) instead of pyridine.
  • Impact : Increased nitrogen content enhances hydrogen-bonding capacity, useful in kinase inhibitor design.

Functional Group Transformations

a) Carbonitrile Derivatives
  • Example : 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile ().
  • Molecular Formula : C₇H₃ClN₄.
  • Key Difference: Cyano (-CN) group at position 8 instead of methyl ester.
  • Impact : The electron-deficient nitrile group facilitates palladium-catalyzed cross-coupling reactions ().
b) Amino and Methanamine Derivatives
  • Example: Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate ().
  • Molecular Formula : C₈H₈N₄O₂.
  • Key Difference: Amino (-NH₂) group at position 2.
  • Impact : Increased polarity improves aqueous solubility, beneficial for pharmacokinetic optimization.

Physicochemical and Spectral Comparisons

Compound IR C=O Absorption (cm⁻¹) Notable Spectral Features
Methyl 5-chloro-target compound ~1,685–1,712 (ester) Disappearance upon reduction to dihydro forms
5-Chloro-quinazoline analogues () ~1,670–1,682 C=S absorption at ~1,249–1,268 cm⁻¹
Carbonitrile derivatives () N/A ¹³C-NMR C≡N resonance at ~120–125 ppm

Biological Activity

Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

Overview of the Compound

Chemical Properties:

  • Molecular Formula: C8H6ClN3O2
  • Molecular Weight: 211.60 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: COC(=O)C1=CC=C(N2C1=NC=N2)Cl

The compound features a triazole ring fused to a pyridine structure, which is known for imparting unique chemical properties that can be exploited in various biological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-π interactions with biological receptors. This interaction can lead to the inhibition or activation of pathways critical for disease progression. For instance, it may inhibit enzymes or receptors involved in cancer cell proliferation or viral replication.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral properties. A study demonstrated that derivatives of triazolo-pyridines showed promising activity against influenza A virus by inhibiting the PA-PB1 interaction critical for viral replication .

Anticancer Properties

In vitro studies have shown that related compounds can inhibit angiogenesis markers such as VEGF and MMP-9 in breast cancer cells (MDA-MB-231) . The inhibition of these markers suggests a potential role in reducing tumor growth and metastasis.

Antimicrobial Activity

The compound's structural features suggest potential applications as an antimicrobial agent. Compounds within the triazolo-pyridine class have been explored for their ability to combat various bacterial and fungal infections due to their unique mechanisms of action .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications at specific positions on the triazole or pyridine rings can significantly alter potency and selectivity against biological targets.

Modification Effect on Activity
Substitution at position 7Increased potency against certain cancer cell lines
Variation of halogensAltered binding affinity towards viral proteins
Introduction of electron-withdrawing groupsEnhanced stability and bioavailability

Case Study 1: Antiviral Efficacy

A recent study evaluated various triazolo-pyridine derivatives for their antiviral efficacy against influenza A virus. The derivatives were tested for their ability to inhibit plaque formation in MDCK cells infected with the virus. The results indicated that certain modifications led to improved EC50 values compared to standard antiviral agents like ribavirin .

Case Study 2: Anticancer Activity

In another investigation focused on breast cancer models, compounds derived from the triazolo-pyridine scaffold were assessed for their ability to inhibit tumor growth. The results showed a significant decrease in tumor volume when treated with these compounds compared to controls .

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